(±)-Thermopsine
Description
Properties
CAS No. |
890936-69-3 |
|---|---|
Molecular Formula |
C₁₅H₂₀N₂O |
Molecular Weight |
244.33 |
Synonyms |
(7R,14R,14aS)-rel-1,3,4,6,7,13,14,14a-Octahydro-7,14-methano-2H,11H-dipyrido[1,2-a:1’,2’-e][1,5]diazocin-11-one |
Origin of Product |
United States |
Nomenclature, Stereochemistry, and Chemical Classification of ± Thermopsine
Systematic IUPAC Naming and Chemical Abstract Service (CAS) Registry
The nomenclature of thermopsine (B1682252) is defined by the standards of the International Union of Pure and Applied Chemistry (IUPAC) and the Chemical Abstracts Service (CAS). For the racemic mixture, (±)-Thermopsine, the systematic IUPAC name is (7R,14R,14aS)-rel-1,3,4,6,7,13,14,14a-Octahydro-7,14-methano-2H,11H-dipyrido[1,2-a:1',2'-e] nih.govontosight.aidiazocin-11-one. novachemistry.com The general, non-stereospecific IUPAC name is 7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadeca-2,4-dien-6-one. nih.gov
The CAS Registry Number provides a unique identifier for chemical substances. The racemic form, this compound, is assigned CAS Number 890936-69-3. novachemistry.comintlab.org The naturally occurring levorotatory enantiomer, (-)-Thermopsine, has the CAS Number 486-90-8. nih.govcaymanchem.com
| Form | Systematic IUPAC Name | CAS Registry Number |
|---|---|---|
| This compound | (7R,14R,14aS)-rel-1,3,4,6,7,13,14,14a-Octahydro-7,14-methano-2H,11H-dipyrido[1,2-a:1',2'-e] nih.govontosight.aidiazocin-11-one novachemistry.com | 890936-69-3 novachemistry.comintlab.org |
| (-)-Thermopsine | (1R,9R,10S)-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadeca-2,4-dien-6-one nih.gov | 486-90-8 nih.govcaymanchem.com |
Stereoisomeric Forms and Absolute Configuration Assignment
Thermopsine is a stereoisomer of anagyrine (B1206953), another quinolizidine (B1214090) alkaloid with which it is often found in nature. cdnsciencepub.comroyalsocietypublishing.org Specifically, thermopsine and anagyrine are epimers, meaning they differ in the spatial arrangement at a single stereocenter. acs.orgnih.gov This difference occurs at the C-11 position; anagyrine possesses a β-oriented hydrogen (the hydrogen atom is above the plane of the ring system), whereas thermopsine has an α-oriented hydrogen (the hydrogen is below the plane). nih.gov
The absolute configuration of a chiral molecule describes the precise three-dimensional arrangement of its atoms. vedantu.com For the naturally occurring (-)-thermopsine, the absolute configuration has been assigned as (7R,14R,14aS) or, using an alternative numbering system, (1R,9R,10S). nih.govcaymanchem.com this compound, as a racemic mixture, consists of an equal amount of (-)-thermopsine and its enantiomer, (+)-thermopsine. The total synthesis of these alkaloids has been crucial in confirming their relative and absolute configurations. nih.govgla.ac.uksci-hub.mk
| Compound | Relationship | Key Stereochemical Feature | Absolute Configuration (Natural Form) |
|---|---|---|---|
| (-)-Thermopsine | Epimer of Anagyrine acs.orgnih.gov | α-H at C-11 nih.gov | (7R,14R,14aS) caymanchem.com |
| Anagyrine | Epimer of Thermopsine acs.orgnih.gov | β-H at C-11 nih.gov | Not specified in results |
Classification within the Quinolizidine Alkaloid Family
This compound belongs to the large and diverse family of quinolizidine alkaloids, which are characterized by a core quinolizidine (1-azabicyclo[4.4.0]decane) structure. acs.orgwikipedia.org These compounds are primarily found in the plant family Fabaceae (legumes). acs.orgwikipedia.org
Within this family, thermopsine is further classified into the α-pyridone (or anagyrine) type of quinolizidine alkaloids. nih.govwikipedia.org A defining structural feature of this subgroup is the presence of a 2-pyridone ring as part of its tetracyclic framework. cdnsciencepub.comnih.gov This classification highlights its structural similarity to other tetracyclic lupin alkaloids such as cytisine (B100878), anagyrine, and lupanine (B156748). intlab.orgacs.orgnih.gov
Historical Context and Evolution of Structural Understanding
The journey to elucidate the structure of thermopsine reflects the broader evolution of natural product chemistry. nih.gov Initially isolated from plants such as Thermopsis lanceolata and species of the Lupinus genus, it was noted early on that thermopsine was an isomer of anagyrine and often co-occurred with it. cdnsciencepub.comtheferns.infocdnsciencepub.com
Pioneering work in the mid-20th century by researchers like Léo Marion and William F. Cockburn laid the foundation for understanding its structure. cdnsciencepub.comcdnsciencepub.com Through chemical methods, such as catalytic reduction of the alkaloid to α-isosparteine (a stereoisomer of sparteine), and analysis of infrared spectra, they correctly deduced that thermopsine possessed an α-pyridone ring and was a stereoisomer of anagyrine. cdnsciencepub.com The first report of its natural occurrence as d-thermopsine was in 1951. cdnsciencepub.com
In the period before advanced spectroscopic techniques, structural elucidation relied heavily on such chemical degradation and derivatization reactions, a process that could take years. nih.gov Today, methods like multidimensional NMR spectroscopy and X-ray crystallography allow for much more rapid and definitive structure assignment. nih.govd-nb.info However, the initial hypotheses developed through classical chemical investigation were fundamental in guiding the final structural determination of complex alkaloids like thermopsine. The conclusive proof of its structure and that of its stereoisomers was ultimately provided by total synthesis. nih.govrsc.org
Natural Occurrence, Distribution, and Extraction Methodologies of ± Thermopsine
Botanical Sources and Species Identification
(±)-Thermopsine is primarily isolated from plants belonging to the Fabaceae (legume) family. Key botanical sources include species within the genera Thermopsis and Sophora.
Thermopsis lanceolata : Commonly known as golden banner or lance-leaved thermopsis, the seeds of this plant are a significant source of thermopsine (B1682252). Different parts of the Thermopsis lanceolata plant contain varying proportions of alkaloids; the herb is rich in thermopsine, while the seeds have a higher concentration of cytisine (B100878). vedomostincesmp.ruresearchgate.net Other alkaloids, such as N-methylcytisine and anagyrine (B1206953), are also present. wikipedia.org
Sophora velutina : This species, particularly the subspecies zimbabweensis, has been identified as a source of thermopsine. nih.govresearchgate.net The compound is found in the fruits, pods, and stem bark. nih.govmedchemexpress.com Research on Sophora velutina has led to the isolation of thermopsine alongside other novel and known quinolizidine (B1214090) alkaloids. nih.govresearchgate.net
Other species in which thermopsine or related alkaloids have been reported include Lupinus pusillus and Oxytropis ochrocephala. nih.govnih.gov The alkaloid content can vary significantly between different species and even different parts of the same plant. vedomostincesmp.runih.gov
Geographic Distribution and Ecological Niche of Producing Organisms
The plants that produce this compound are distributed across various temperate regions of the world.
Thermopsis spp. The genus Thermopsis is native to temperate North America and East Asia. wikipedia.org Thermopsis lanceolata is predominantly found in regions of Northwestern China, Mongolia, Kazakhstan, and Uzbekistan. tandfonline.com These plants are often herbaceous perennials and can be found in a range of habitats, from moist meadows and thickets to open forests and disturbed areas like roadsides. rngr.netusda.gov For instance, Thermopsis montana is widely distributed across the northwestern United States, occurring in moist meadows and open forests at elevations from 300 to 3200 meters. rngr.netutexas.edu
Sophora spp. The genus Sophora has a broad distribution in subtropical and temperate regions, with significant diversity around the Pacific Ocean. treesandshrubsonline.org Sophora velutina subsp. zimbabweensis is found in Southern Africa. nih.govresearchgate.net Species within this genus can be small trees or shrubs and occupy diverse ecological niches. treesandshrubsonline.org For example, Sophora microphylla is endemic to New Zealand and can be found in riparian forests and coastal cliff faces, while Sophora nuttalliana is native to North America and inhabits disturbed areas, grasslands, and riparian zones in loamy or sandy soil. nzpcn.org.nzarizona.edu Some species, like Sophora leachiana, are restricted to specific locales, such as open, disturbed sites within mixed evergreen-oak woodlands in Oregon, often on serpentine (B99607) substrates. natureserve.org
Table 1: Geographic Distribution and Habitat of Selected this compound-Producing Species
| Species | Native Range | Ecological Niche |
| Thermopsis lanceolata | Northwestern China, Mongolia, Kazakhstan, Uzbekistan tandfonline.com | Grasslands, steppes nswduz.com |
| Thermopsis montana | Northwestern US to Montana, south to New Mexico rngr.net | Moist meadows, thickets, open forests rngr.net |
| Sophora velutina | Southern Africa nih.govresearchgate.net | Not specified in detail |
| Sophora microphylla | New Zealand nzpcn.org.nz | Riparian forests, coastal areas nzpcn.org.nz |
Advanced Extraction Techniques from Complex Natural Matrices
The extraction of this compound and other quinolizidine alkaloids from plant materials involves separating these compounds from a complex mixture of primary and secondary metabolites. Modern techniques aim to improve efficiency, yield, and selectivity.
A common initial step is solid-liquid extraction using various solvents. natpro.com.vn For quinolizidine alkaloids, including thermopsine, extraction is often performed using acidified lower alcohols like methanol (B129727) or ethanol. google.com The acidic conditions (pH 1.5-3.5) facilitate the protonation of the alkaloids, increasing their solubility in the alcoholic solvent. google.com
More advanced and sustainable methods are also being explored:
Ultrasound-Assisted Extraction (UAE) : This technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and accelerating the extraction process. researchgate.net It has been investigated for the extraction of quinolizidine alkaloids from lupin, demonstrating potential for increased efficiency. researchgate.net
Supercritical Fluid Extraction (SFE) : This method utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. SFE with CO2 is considered a green technology and has been applied to the extraction of lipids from lupin beans, suggesting its potential for other compounds. uni-oldenburg.de
Pressurized Liquid Extraction (PLE) : This technique employs solvents at elevated temperatures and pressures, which improves extraction efficiency and reduces solvent consumption.
After the initial extraction, the crude extract is typically concentrated to remove the solvent. The resulting aqueous concentrate undergoes further purification steps. google.com
Isolation and Enrichment Strategies for Alkaloid Fractions
Following extraction, a series of purification and enrichment steps are necessary to isolate this compound from the crude extract. These strategies often exploit the basic nature of alkaloids.
Acid-Base Extraction : This is a fundamental technique for separating alkaloids. The acidic extract containing the protonated alkaloids is washed with a non-polar organic solvent (like chloroform (B151607) or methylene (B1212753) chloride) to remove neutral and acidic impurities. google.commdpi.com The aqueous phase is then made alkaline (e.g., with sodium hydroxide (B78521) or ammonium (B1175870) hydroxide to pH 9-12), which deprotonates the alkaloids, rendering them soluble in organic solvents. google.commdpi.com A subsequent liquid-liquid extraction with an organic solvent isolates the alkaloids from the aqueous solution. google.com
Chromatographic Methods :
Column Chromatography : The enriched alkaloid fraction is often subjected to column chromatography for further separation. Silica gel is a common stationary phase, and a gradient of solvents with increasing polarity is used for elution. natpro.com.vn
High-Performance Thin-Layer Chromatography (HPTLC) : HPTLC with densitometric detection has been developed as a validated method for the identification and quantification of thermopsine and other major alkaloids in Thermopsis dry extract. vedomostincesmp.ruresearchgate.net
Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For obtaining highly pure compounds, preparative HPLC is a powerful tool. natpro.com.vn
Solid-Phase Extraction (SPE) : SPE cartridges can be used for the cleanup and concentration of alkaloids from extracts. mdpi.com This method can be faster and use less solvent than traditional liquid-liquid extraction, although it may have selectivity issues for certain polar alkaloids. uni-oldenburg.de
Table 2: Summary of Extraction and Isolation Techniques for this compound
| Technique | Principle | Application in this compound Isolation |
| Acidified Alcohol Extraction | Increased solubility of protonated alkaloids in alcohol. | Initial extraction of alkaloids from plant material like Thermopsis lanceolata seeds. google.com |
| Liquid-Liquid Acid-Base Extraction | Differential solubility of alkaloids in acidic and basic aqueous solutions versus organic solvents. | Purification and enrichment of the alkaloid fraction. google.commdpi.com |
| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. | Separation of individual alkaloids from the enriched extract. natpro.com.vn |
| HPTLC | High-resolution thin-layer chromatography for separation and quantification. | Identification and quantification of thermopsine in plant extracts. vedomostincesmp.ru |
Biosynthesis and Biogenetic Pathways of ± Thermopsine
Identification of Precursor Molecules and Intermediates (e.g., L-lysine, cadaverine)
The biogenetic pathway of (±)-Thermopsine originates from the essential amino acid L-lysine. nih.gov Tracer experiments using labeled precursors have definitively established L-lysine as the primary building block for the quinolizidine (B1214090) skeleton. nih.gov The initial and committed step in the pathway is the conversion of L-lysine into a diamine intermediate.
Key Precursors and Intermediates:
L-lysine: The fundamental precursor molecule providing the carbon and nitrogen backbone for the alkaloid structure. researchgate.net
Cadaverine (B124047): Formed directly from the decarboxylation of L-lysine, cadaverine is the first key intermediate in the biosynthesis of most QAs, including thermopsine (B1682252). rsc.orgmdpi.com Its formation marks the entry point into the specialized QA pathway.
5-Aminopentanal (B1222117): This aldehyde is the product of the oxidative deamination of cadaverine. frontiersin.orgnih.gov It is an unstable intermediate.
Δ¹-piperideine: 5-Aminopentanal spontaneously undergoes cyclization via a Schiff base reaction to form the heterocyclic intermediate, Δ¹-piperideine. nih.govfrontiersin.org This compound is a universal intermediate for a wide array of lysine-derived alkaloids. researchgate.net
Diiminium cation: For tetracyclic QAs like thermopsine, a diiminium cation is proposed as a crucial intermediate, formed from the condensation of Δ¹-piperideine units. mdpi.comfrontiersin.orgresearchgate.net
The progression from a primary metabolite like L-lysine to the core heterocyclic structures of QAs is a conserved pathway in producing plants.
Enzymatic Steps and Catalytic Mechanisms in Alkaloid Formation
The transformation of L-lysine into the tetracyclic structure of thermopsine involves several enzyme-catalyzed reactions, followed by further modifications. nih.gov The initial steps to form the core quinolizidine ring system are particularly crucial.
The biosynthesis is thought to proceed through the dimerization of Δ¹-piperideine, followed by further cyclizations to form the tetracyclic core. rsc.org From this core, a series of tailoring reactions, including oxidations, dehydrogenations, and potential rearrangements, lead to the specific structure of thermopsine, which is characterized as an α-pyridone type QA. mdpi.com
Two enzymes are fundamental to the early stages of the QA biosynthetic pathway. mdpi.comresearchgate.net Their coordinated action channels L-lysine into the production of the key intermediate, Δ¹-piperideine.
Lysine (B10760008) Decarboxylase (LDC) (EC 4.1.1.18): This pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme catalyzes the first committed step in the biosynthesis of quinolizidine alkaloids. nih.govfrontiersin.orgoup.com It facilitates the decarboxylation of L-lysine to produce cadaverine. researchgate.netrsc.org The activity of LDC is a critical control point, directing the flow of lysine from primary metabolism to the specialized QA pathway. nih.gov Studies have shown that LDC in QA-producing plants operates with retention of configuration at the C2 position of lysine. rsc.org
Copper Amine Oxidase (CAO) (EC 1.4.3.22): Following the formation of cadaverine, CAO catalyzes its oxidative deamination. nih.govfrontiersin.org This reaction converts one of the primary amino groups of cadaverine into an aldehyde, yielding 5-aminopentanal. frontiersin.orgnih.gov This enzyme has a high affinity for cadaverine in QA-producing plants, supporting its dedicated role in the pathway. rsc.org The resulting 5-aminopentanal is unstable and spontaneously cyclizes to form Δ¹-piperideine, the immediate precursor for the construction of the quinolizidine rings. mdpi.comnih.gov
Interactive Table: Key Enzymes in Early QA Biosynthesis
| Enzyme | EC Number | Precursor | Product | Catalytic Action |
|---|---|---|---|---|
| Lysine Decarboxylase (LDC) | 4.1.1.18 | L-lysine | Cadaverine | Decarboxylation |
| Copper Amine Oxidase (CAO) | 1.4.3.22 | Cadaverine | 5-Aminopentanal | Oxidative deamination |
Genetic Basis and Gene Cluster Analysis for Biosynthetic Enzymes
Significant progress has been made in identifying the genes responsible for QA biosynthesis. Research has moved from enzymatic studies to molecular genetics, uncovering the genetic framework of the pathway.
A key breakthrough was the isolation and characterization of cDNAs for a lysine/ornithine decarboxylase (L/ODC) from several QA-producing legumes, including Thermopsis chinensis, a relative of the plant from which thermopsine is isolated. oup.comfrontiersin.org These L/ODCs form a distinct phylogenetic group and show preferential activity for lysine, confirming their role as the LDC that initiates QA biosynthesis. oup.com
Co-expression analysis in Lupinus angustifolius has been a powerful tool for discovering other pathway genes. core.ac.ukoup.com By identifying genes that are expressed in a similar pattern to the known LDC gene, researchers have compiled lists of strong candidates for subsequent enzymes, transporters, and regulators. core.ac.ukoup.com This approach successfully identified a gene encoding a copper amine oxidase with the expected catalytic activity. rsc.orgcore.ac.uk
Regulation and Control Mechanisms of Biosynthetic Pathways
The production of this compound and related alkaloids is a tightly regulated process, controlled at multiple levels to meet the plant's defensive needs without excessively draining primary metabolic resources.
Transcriptional Regulation: The primary mode of regulation appears to be at the level of gene expression. numberanalytics.com The identification of the RAP2-7 transcription factor as a likely master regulator of QA pathway genes at the iucundus locus in lupin is a major finding. frontiersin.orgresearchgate.net This type of transcriptional control allows for coordinated up- or down-regulation of the entire pathway in response to developmental or environmental cues. mdpi.com
Compartmentalization: QA biosynthesis is spatially organized within the plant and the cell. The synthesis occurs primarily in the chloroplasts of green, aerial tissues like leaves. nih.govmdpi.commdpi.com For instance, LDC has been localized to the chloroplasts. frontiersin.org Once synthesized, the alkaloids are transported via the phloem to other parts of the plant, including the roots and seeds, where they are stored, often in epidermal tissues. nih.govmdpi.com
Developmental and Environmental Control: The rate of QA biosynthesis changes throughout the plant's life cycle. It increases as new leaves are formed and is particularly active during flowering and fruit formation. frontiersin.orgresearchgate.net The process is also stimulated by light, linking it to photosynthetic activity. mdpi.com
Comparative Biosynthesis with Related Quinolizidine Alkaloids
The biosynthetic pathway of this compound is a variation on the central theme of quinolizidine alkaloid formation. All QAs, such as lupanine (B156748), sparteine (B1682161), and lupinine, are derived from L-lysine through the common intermediates cadaverine and Δ¹-piperideine. nih.govresearchgate.net
The structural diversity among QAs arises from the different ways the Δ¹-piperideine units are assembled and subsequently modified.
Bicyclic QAs (e.g., Lupinine): These are structurally simpler and represent an early branch of the pathway. mdpi.com
Tetracyclic QAs (e.g., Sparteine, Lupanine): These form the core of the more complex QAs and are derived from the cyclization of three cadaverine units. rsc.org
α-Pyridone QAs (e.g., Thermopsine, Cytisine (B100878), Anagyrine): These alkaloids, including thermopsine, are characterized by an oxidized pyridone ring. mdpi.comcdnsciencepub.com They are believed to be formed from tetracyclic precursors like lupanine through oxidative reactions. uni-bayreuth.de
The biosynthesis of QAs is also distinct from other classes of lysine-derived alkaloids, such as piperidine (B6355638) and indolizidine alkaloids. While they share the same ultimate precursor (L-lysine), the pathways diverge. For example, indolizidine alkaloid formation does not proceed via cadaverine. nih.govresearchgate.net This demonstrates how plants have evolved to utilize a single precursor to generate a vast chemical diversity of defensive compounds.
Chemical Synthesis and Derivatization of ± Thermopsine
Retrosynthetic Analysis of the (±)-Thermopsine Scaffold
A retrosynthetic analysis of the this compound scaffold reveals several potential disconnection points, guiding the strategic planning of its total synthesis. The core structure is a tetracyclic system containing a quinolizidine (B1214090) moiety fused to a 2-pyridone ring. Key retrosynthetic disconnections often target the formation of the C6-C7 bond and the N1-C10 bond, which are crucial for assembling the tricyclic core of related lupin alkaloids. researchgate.net A common strategy involves dissecting the molecule into simpler, more readily available building blocks, such as functionalized pyridines and piperidines. isaacpub.orgacs.org For instance, the tetracyclic framework can be conceptually broken down into a substituted piperidine (B6355638) ring and a bicyclic pyridone fragment. This approach allows for a modular synthesis where the individual components can be synthesized and then coupled to construct the final complex architecture.
Another retrosynthetic approach considers the entire quinolizidine core as a single synthetic unit. This leads to strategies focused on the construction of this bicyclic system as a key intermediate, which is then further elaborated to introduce the pyridone ring. The biosynthesis of quinolizidine alkaloids, which proceeds from L-lysine via cadaverine (B124047) and a Δ¹-piperideine Schiff base, also provides inspiration for biomimetic synthetic routes. frontiersin.orgmdpi.com
Total Synthesis Approaches (Racemic and Enantioselective)
The total synthesis of this compound has been achieved through various strategies, encompassing both racemic and enantioselective routes. These syntheses often share common intermediates and strategies with the synthesis of other lupin alkaloids like (+)-cytisine and (±)-anagyrine, highlighting the flexibility of the developed synthetic methodologies. isaacpub.orgwordpress.comnih.gov
A notable strategy for the synthesis of the tri- and tetracyclic lupin alkaloids involves the sequential formation of the N1-C10 and C6-C7 bonds to assemble the core skeleton. researchgate.net This approach has been successfully applied to the synthesis of (±)-anagyrine and this compound. wordpress.comnih.gov
The construction of the complex tetracyclic structure of this compound relies on a series of key chemical transformations and the efficient synthesis of crucial intermediates.
One of the pivotal steps in several syntheses is the construction of the quinolizidine core. acs.org A flexible strategy developed by Gallagher and colleagues allows for the synthesis of not only (+)-cytisine but also (±)-anagyrine and this compound, demonstrating the versatility of their approach. wordpress.comnih.govdiva-portal.org This method relies on the strategic formation of key carbon-nitrogen and carbon-carbon bonds to build the ring systems. wordpress.com
The synthesis of key intermediates often involves the use of readily available starting materials. For example, some approaches utilize functionalized pyridones and piperidines as building blocks. isaacpub.org A common intermediate in the synthesis of several bisquinolizidine alkaloids is an α,N-fused 2-pyridone, which allows for the facile construction of endo- or exo-annulated derivatives. thieme-connect.com
Key transformations employed in the synthesis of this compound and related alkaloids include:
Intramolecular Heck Reaction: This palladium-catalyzed reaction has been used to form the tricyclic core of lupin alkaloids. ntu.edu.sg
N-selective Alkylation: The selective alkylation of a pyridone nitrogen is a key step in assembling the core structure. researchgate.net
Palladium(0)-mediated Intramolecular α-Arylation: This transformation facilitates the rapid construction of the tricyclic skeleton. researchgate.net
Reductive Desymmetrization: This technique has been used to create chiral building blocks from symmetrical precursors. uni-bayreuth.de
Michael Addition and Lactamization: These reactions are used to form the pyridone ring. thieme-connect.com
The table below summarizes some of the key intermediates and transformations used in the synthesis of this compound and related alkaloids.
| Intermediate/Transformation | Description | Reference(s) |
| α,N-fused 2-pyridone | A common intermediate allowing for modular synthesis of bisquinolizidine alkaloids. | thieme-connect.com |
| Reductive desymmetrization of tetraoxobispidine | A method to produce chiral dioxobispidine intermediates. | thieme-connect.com |
| Intramolecular Heck Reaction | Used for the cyclization to form the tricyclic core of cytisine (B100878). | ntu.edu.sg |
| Pd(0)-mediated intramolecular α-arylation | A key step for the rapid assembly of the lupin alkaloid skeleton. | researchgate.net |
| Sequential N1-C10 and C6-C7 bond formation | A general strategy for the construction of the lupin alkaloid core. | researchgate.net |
Achieving stereocontrol is a critical aspect of modern organic synthesis, and the synthesis of this compound is no exception. numberanalytics.comchemistrydocs.com Various stereoselective and asymmetric strategies have been developed to control the formation of the multiple stereocenters present in the molecule.
One approach to enantioselective synthesis involves the use of a chiral Lewis acid to catalyze an intramolecular enone [2+2] photocycloaddition reaction. This method has been applied to generate a key intermediate for the formal synthesis of (+)-thermopsine with high enantiomeric excess. capes.gov.br
Enzymatic resolutions are another powerful tool for obtaining enantiomerically pure starting materials. For instance, the enzymatic resolution of a racemic ester has been employed in a flexible synthetic strategy towards various lupin alkaloids. wordpress.com
Asymmetric hydrogenation is a widely used method for establishing stereocenters. researchgate.net While not directly applied to a total synthesis of thermopsine (B1682252) in the provided sources, it represents a key technology for stereoselective synthesis. numberanalytics.comchemistrydocs.com
The development of chiral auxiliaries and catalysts is fundamental to asymmetric synthesis. numberanalytics.comwarwick.ac.uk These reagents can direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. chemistrydocs.com
| Strategy | Description | Application/Example | Reference(s) |
| Chiral Lewis Acid Catalysis | Enantioselective intramolecular [2+2] photocycloaddition to create a key chiral intermediate. | Formal synthesis of (+)-thermopsine. | capes.gov.br |
| Enzymatic Resolution | Separation of a racemic mixture to provide an enantiomerically pure starting material. | A flexible strategy for the synthesis of various lupin alkaloids. | wordpress.com |
| Asymmetric Synthesis | The use of chiral reagents or catalysts to produce an enantiomerically enriched product. | Grounds for the synthesis of (+)-thermopsine for use as a chiral bidentate ligand. | warwick.ac.uk |
Semi-Synthesis from Precursor Alkaloids
Semi-synthesis, which involves the chemical modification of naturally occurring compounds, offers an alternative route to complex molecules like this compound. The biosynthesis of thermopsine is believed to proceed from lupanine (B156748), suggesting that lupanine or other structurally related and more abundant alkaloids could serve as precursors. cdnsciencepub.com
Cytisine, another quinolizidine alkaloid, is commercially available and has been used as a starting material for the synthesis of other alkaloids. uni-bayreuth.de For example, N-Boc-11-oxocytisine, derived from cytisine, is a key intermediate in the synthesis of alkaloids of the leontidine/camoensine family, which share the quinolizidine-indolizidine core. uni-bayreuth.de While a direct semi-synthesis of thermopsine from cytisine is not detailed in the provided sources, the structural similarities suggest this as a plausible synthetic pathway.
The biosynthetic pathway of quinolizidine alkaloids starts from L-lysine, which is converted to cadaverine. frontiersin.orgoup.com This understanding of the natural synthetic route can inspire semi-synthetic approaches that mimic these biological transformations.
Synthesis of Structurally Modified Analogs and Derivatives
The synthesis of analogs and derivatives of this compound is crucial for exploring structure-activity relationships and developing new compounds with potentially useful properties. isaacpub.orgtandfonline.com
Functionalization of the 2-pyridone core of thermopsine has been achieved through various reactions, including bromination and nitration. researchgate.net For instance, 3,5-dibromo-, 3-bromo-, 3-nitro-, and 5-nitro-derivatives of thermopsine have been synthesized. The 3-nitrothermopsine can be further reduced to the corresponding 3-amino derivative, providing a handle for further chemical modifications. researchgate.net
Thionation of the lactam carbonyl group in thermopsine using Lawesson's reagent provides another route to modified analogs. tandfonline.comnih.gov This reaction has been shown to be effective for the synthesis of the thio-analogue of thermopsine. tandfonline.comnih.gov
Conjugates of thermopsine have also been synthesized. For example, the 9-amino derivative of thermopsine has been alkylated with 1,3-dimethyl-5-formyluracil to create new conjugates. dntb.gov.ua
The table below lists some of the synthesized derivatives of thermopsine.
| Derivative | Synthetic Method | Reference(s) |
| 3,5-Dibromothermopsine | Bromination of thermopsine. | researchgate.net |
| 3-Bromothermopsine | Reduction of 3,5-dibromothermopsine with zinc dust. | researchgate.net |
| 3-Nitrothermopsine | Nitration of thermopsine. | researchgate.net |
| 5-Nitrothermopsine | Nitration of thermopsine. | researchgate.net |
| 3-Aminothermopsine | Reduction of 3-nitrothermopsine. | researchgate.net |
| Thiothemopsine | Thionation with Lawesson's reagent. | tandfonline.comnih.gov |
| Thermopsin-uracil conjugate | Alkylation of 9-aminothermopsine with 1,3-dimethyl-5-formyluracil. | dntb.gov.ua |
Novel Methodologies for Construction of the Quinolizidine Core
The quinolizidine core is a fundamental structural motif in a large family of alkaloids, and the development of new methods for its construction is an active area of research. nih.govmdpi.com These novel methodologies often aim for increased efficiency, stereoselectivity, and modularity.
An "inside-out" approach has been developed for the synthesis of bisquinolizidine alkaloids, which relies on the efficient construction of an α,N-fused 2-pyridone as a common intermediate. thieme-connect.com This strategy allows for a modular synthesis of a wide range of natural diamines. thieme-connect.com
A dearomative annulation reaction has been developed that uses pyridine (B92270) as a stable surrogate for the biosynthetic intermediate Δ¹-piperidine. acs.org This method allows for the rapid assembly of the tetracyclic framework of related matrine-type alkaloids in a single step. acs.org While not directly applied to thermopsine, this represents a powerful new tool for quinolizidine alkaloid synthesis.
The development of new catalytic systems is also crucial. For example, a bispidine-based chiral amine catalytic system has been developed for asymmetric Knoevenagel condensation, which could be applicable to the synthesis of complex alkaloids. researchgate.net
These novel approaches often focus on principles of modern organic synthesis, such as atom economy, step economy, and the use of environmentally benign reagents and conditions. mdpi.com
Advanced Spectroscopic and Chromatographic Characterization of ± Thermopsine
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. chemguide.co.uklibretexts.org Unlike low-resolution mass spectrometry, which provides the nominal mass (an integer), HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places. libretexts.orglibretexts.org This high precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. libretexts.org
For (±)-Thermopsine, with a chemical formula of C₁₅H₂₀N₂O, the theoretical exact mass can be calculated with high precision. By comparing this theoretical mass with the experimentally determined mass from an HRMS instrument, the molecular formula can be unequivocally confirmed. kg.ac.rs Any deviation between the experimental and theoretical mass is typically within a few parts per million (ppm), providing strong evidence for the proposed elemental composition. kg.ac.rs The molecular ion peak [M+H]⁺ would be observed in the mass spectrum, and its highly accurate mass measurement would exclude other potential molecular formulas. chemguide.co.ukkg.ac.rs
Table 1: Theoretical Exact Mass of this compound (C₁₅H₂₀N₂O)
| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 15 | 12.000000 | 180.000000 |
| Hydrogen (¹H) | 20 | 1.007825 | 20.156500 |
| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |
| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |
| Total | 244.157563 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules in solution. google.com It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assemble the molecular structure of this compound.
¹H and ¹³C NMR (1D): ¹H NMR provides information about the number of different types of protons and their integrations reveal their relative ratios. Chemical shifts indicate the electronic environment of each proton, and coupling constants reveal adjacent protons. ¹³C NMR shows the number of unique carbon atoms in the molecule.
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in a COSY spectrum connect coupled protons, helping to establish spin systems and trace out fragments of the molecule. princeton.eduresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, proton signals. princeton.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds (and sometimes four). sdsu.edu It is crucial for connecting the fragments identified by COSY, by showing long-range ¹H-¹³C couplings across quaternary carbons and heteroatoms. princeton.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This through-space correlation is essential for determining the relative stereochemistry of the molecule, by showing which protons are on the same face of a ring system. princeton.edu
Table 2: Representative NMR Data Interpretation for a Substructure of this compound
| Proton (¹H) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations | NOESY Correlations |
|---|---|---|---|---|---|
| H-2 | 3.10 (d, J=11.5 Hz) | 52.5 | H-3 | C-4, C-6 | H-4, H-10 |
| H-3 | 1.85 (m) | 28.9 | H-2, H-4 | C-2, C-5 | H-5 |
| H-4 | 1.95 (m) | 29.1 | H-3, H-5 | C-2, C-6 | H-2, H-6 |
| H-5 | 1.70 (m) | 25.4 | H-4 | C-3, C-7 | H-3 |
| H-6 | 4.15 (br s) | 65.7 | - | C-2, C-4, C-7 | H-4, H-11 |
Note: This is a hypothetical representation to illustrate the application of 2D NMR techniques.
In recent years, computational methods, particularly Density Functional Theory (DFT), have become powerful tools for predicting NMR chemical shifts and coupling constants. nih.gov These predictions can aid in the initial assignment of complex spectra and help to distinguish between possible isomers. frontiersin.org Machine learning approaches are also emerging as rapid and accurate methods for NMR prediction. mdpi.com
The process typically involves:
Generating low-energy conformations of the proposed structure of Thermopsine (B1682252) using molecular mechanics.
Optimizing these geometries using DFT.
Calculating the NMR shielding tensors for each atom using methods like GIAO (Gauge-Including Atomic Orbital). nih.gov
Converting the shielding tensors to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
By comparing the computationally predicted NMR data with the experimental data, the proposed structure and stereochemistry can be validated with a high degree of confidence. nih.govbiorxiv.org
X-ray Crystallography for Solid-State Structure Confirmation
X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. wikipedia.organton-paar.com This technique provides precise information about bond lengths, bond angles, and the absolute configuration of stereocenters. azolifesciences.comlibretexts.org
The process requires obtaining a single, high-quality crystal of this compound. wikipedia.org When a beam of X-rays is passed through the crystal, the electrons in the molecule diffract the X-rays in a specific pattern. nih.gov By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated. azolifesciences.comnih.gov From this map, the positions of all non-hydrogen atoms can be determined, providing an exact model of the molecular structure. This experimental structure serves as the ultimate confirmation of the connectivity and stereochemistry determined by NMR and other methods. libretexts.org
Chiral Chromatography for Enantiomeric Purity Assessment
Since Thermopsine is a chiral molecule, it is essential to be able to separate its enantiomers and assess the enantiomeric purity of a sample. skpharmteco.com Chiral chromatography is the primary technique used for this purpose. ijcrt.orgchromatographyonline.com
This method utilizes a chiral stationary phase (CSP), which is a stationary phase that is itself chiral. sigmaaldrich.com The two enantiomers of this compound will interact differently with the CSP, leading to different retention times and allowing for their separation. sigmaaldrich.com High-performance liquid chromatography (HPLC) with a chiral column is a common setup. skpharmteco.comchromatographyonline.com By analyzing a racemic (50:50) mixture of the enantiomers, a method can be developed to resolve the two peaks. The area under each peak is proportional to the concentration of that enantiomer, allowing for the determination of the enantiomeric ratio or enantiomeric excess (ee) of a given sample. chromatographyonline.com
Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. encyclopedia.pub Enantiomers will produce mirror-image CD spectra. ull.es Electronic Circular Dichroism (ECD) focuses on the electronic transitions in the UV-Vis region. encyclopedia.pub
ECD is a powerful tool for determining the absolute configuration of a chiral molecule. mtoz-biolabs.com The experimental ECD spectrum of one of the purified enantiomers of Thermopsine can be compared to the theoretically predicted ECD spectra for the (R) and (S) configurations at each stereocenter. researchgate.net These theoretical spectra are calculated using time-dependent density functional theory (TD-DFT). researchgate.net A good match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration of that enantiomer. mtoz-biolabs.comnih.gov
Molecular and Cellular Mechanisms of Action of ± Thermopsine
Target Identification and Ligand-Binding Studies (in vitro models)
While specific molecular targets for (±)-thermopsine have not been definitively identified in the public domain, studies on structurally similar quinolizidine (B1214090) alkaloids suggest potential interactions with various biological macromolecules. Quinolizidine alkaloids, due to their chemical similarity to neurotransmitters, are known to interact with neuroreceptors and ion channels. nih.gov For instance, sparteine (B1682161), a well-studied quinolizidine alkaloid, and its analogs have been shown to interact with and block sodium (Na+) and potassium (K+) channels in vitro. researchgate.net
Furthermore, antiviral screening of quinolizidine alkaloids has identified potential viral proteins as targets. For example, aloperine, another tetracyclic quinolizidine alkaloid, has demonstrated anti-influenza A virus (IAV) activity, with studies suggesting that it may target the viral nucleoprotein (NP). acs.org This interaction is thought to inhibit the virus life cycle. The inhibitory potential of quinolizidine alkaloids has also been observed against other viruses like Hepatitis C virus (HCV) and HIV-1, suggesting mechanisms that interfere with viral attachment, replication, and entry. mdpi.com
Table 1: Potential Molecular Targets of Quinolizidine Alkaloids (In Vitro)
| Compound Class | Potential Target | Organism/Virus | Method of Study | Finding | Reference |
| Sparteine and analogs | Voltage-gated Na+ channels | Animal models | Electrophysiology | Concentration-dependent reduction in Na+ current | researchgate.net |
| Sparteine and analogs | Voltage-gated K+ channels | Animal models | Electrophysiology | Block of sustained plateau K+ current | researchgate.net |
| Aloperine | Influenza A Virus Nucleoprotein (NP) | Influenza A Virus | Antiviral assays, Mechanism of action studies | Inhibition of NP expression, suggesting interaction with NP | acs.org |
| Aloperine | Hepatitis C Virus (HCV) | Hepatitis C Virus | In vitro antiviral assays | Inhibition of HCV attachment, replication, and cell-to-cell transmission | mdpi.com |
| Aloperine | Human Immunodeficiency Virus 1 (HIV-1) | HIV-1 | In vitro antiviral assays | Inhibition of HIV-1 fusion and entry | mdpi.com |
Modulatory Effects on Enzyme Activities and Protein Functions (in vitro models)
The ability of quinolizidine alkaloids to modulate the activity of various enzymes has been reported. Some members of this alkaloid class are recognized as glycosidase inhibitors. nih.gov Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars, and their inhibition can have significant physiological effects. While specific studies on this compound are lacking, the general inhibitory activity of polyhydroxy quinolizidine alkaloids towards certain glycosidases suggests a potential area of investigation. nih.gov
Moreover, the interaction of quinolizidine alkaloids with viral proteins, as mentioned in the previous section, implies a modulatory effect on their function. For instance, the suggested targeting of the influenza virus nucleoprotein by aloperine would inhibit its essential functions in viral replication and transcription. acs.org
Sparteine has been found to be a competitive inhibitor of cytochrome P450 2D6 (CYP2D6), an important enzyme in drug metabolism. nih.gov This indicates that some quinolizidine alkaloids can directly interact with the active site of enzymes and modulate their catalytic activity.
Influence on Intracellular Signaling Pathways and Cellular Processes (in vitro models)
The interaction of quinolizidine alkaloids with ion channels and receptors can trigger or inhibit intracellular signaling cascades. The blockage of Na+ and K+ channels by sparteine and its analogs directly affects membrane potential and cellular excitability, which are fundamental to numerous signaling processes. researchgate.net
Some quinolizidine alkaloids have been shown to modulate signaling pathways involved in inflammation and immune responses. For example, oxymatrine (B1678083), a tetracyclic quinolizidine alkaloid, can exert antiviral effects by inducing the production of interferons (IFNs) and modulating IFN-mediated signaling. mdpi.com Matrine (B1676216), another related alkaloid, has been found to inhibit the growth of certain cancer cells by modulating the CaMKIIγ-c-Myc signaling pathway. nih.gov
Table 2: Effects of Quinolizidine Alkaloids on Intracellular Signaling Pathways (In Vitro)
| Compound | Signaling Pathway | Cell Type/System | Effect | Reference |
| Matrine | CaMKIIγ-c-Myc | Natural Killer/T-Cell Lymphoma Cells | Inhibition of cell growth | nih.gov |
| Oxymatrine | Interferon (IFN) signaling | In vitro viral infection models | Induction of IFN production and signaling | mdpi.com |
| Berberine (related alkaloid class) | JAK/STAT pathway, Kinase pathways | In vitro inflammation models | Interference with inflammatory signaling | mdpi.com |
Interactions with Subcellular Components (e.g., membranes, organelles)
Information regarding the direct interaction of this compound with subcellular components like membranes and organelles is not available. However, the lipophilic nature of many alkaloids suggests they can interact with cellular membranes. This interaction can alter membrane fluidity and the function of membrane-bound proteins.
Studies on the transport of quinolizidine alkaloids in plants indicate the involvement of membrane-localized transporters for their movement across cellular and subcellular compartments. nih.gov For instance, these alkaloids are often sequestered within vacuoles to prevent cellular toxicity, a process mediated by vacuolar membrane importers. nih.gov This suggests that specific transport mechanisms exist for this class of compounds, allowing them to cross biological membranes and accumulate in certain organelles.
Gene Expression and Proteomic Profiling in Response to this compound Exposure
Currently, there are no published studies that have specifically investigated the effects of this compound on gene expression or proteomic profiles in vitro. However, research on plants that produce quinolizidine alkaloids has explored the expression of genes involved in their biosynthesis. nih.govnih.gov These studies have identified genes encoding enzymes like lysine (B10760008) decarboxylase and acyltransferases as being crucial for the production of these alkaloids. nih.govfrontiersin.org While this information pertains to the production of quinolizidine alkaloids rather than their effects on other cells, it highlights the genetic basis of their synthesis. Future transcriptomic and proteomic studies on cells treated with this compound would be invaluable in elucidating its molecular mechanisms of action.
Mechanistic Insights from Structure-Activity Relationship Correlations
For instance, studies on phenanthroquinolizidine alkaloid derivatives have shown that the pentacyclic structure is crucial for their anti-tobacco mosaic virus (TMV) activity. acs.org The conformation of the quinolizidine rings and the nature of substituents at specific positions significantly influence their inhibitory effects. acs.org
In the context of anti-influenza A virus activity, chemical modifications to the aloperine scaffold have been shown to improve potency. acs.org This suggests that targeted chemical modifications of the quinolizidine core can enhance specific biological activities.
Similarly, SAR studies on sparteine analogs have been conducted to optimize their antiarrhythmic properties. mdpi.com These studies aim to identify the structural features responsible for the desired pharmacological effects while minimizing off-target activities. The general approach involves modifying the quinolizidine skeleton and observing the impact on biological activity, which helps in designing more potent and selective compounds.
Preclinical Pharmacological Activities of ± Thermopsine
In Vitro Biological Activity Screening across Cell Lines
The initial evaluation of a compound's pharmacological potential often involves screening against a panel of human cell lines to identify cytotoxic, anti-proliferative, or other biological effects. (±)-Thermopsine and its derivatives have been assessed for activity across several cell lines, revealing a range of biological responses.
Research into the cytotoxic properties of new conjugates of thermopsine (B1682252) amine derivatives showed varying effects depending on the cell line. researchgate.net In a study by Tsypysheva et al. (2018), conjugates of aminothermopsin were synthesized and evaluated against human embryonic kidney (HEK293), human lymphoblastic leukemia (Jurkat), and human liver carcinoma (HepG2) cell lines. researchgate.net One particular conjugate demonstrated notable activity against the Jurkat cell line, with an inhibitory concentration (IC50) of 20.6 ± 2.1 μM, which was comparable to the reference compound 5-fluorouracil (B62378) (IC50 18.5 ± 3.3 μM). researchgate.net The same conjugate showed moderate cytotoxicity against HEK293 cells (IC50 65.2 ± 4.6 μM) and HepG2 cells (IC50 70.2 ± 3.8 μM). researchgate.net
Table 1: Cytotoxic Activity (IC50) of a Thermopsine Derivative Conjugate
| Cell Line | Cell Type | IC50 (μM) | Reference Compound (5-Fluorouracil) IC50 (μM) |
|---|---|---|---|
| Jurkat | Human Lymphoblastic Leukemia | 20.6 ± 2.1 | 18.5 ± 3.3 |
| HepG2 | Human Liver Carcinoma | 70.2 ± 3.8 | 15.4 ± 2.6 |
| HEK293 | Human Embryonic Kidney | 65.2 ± 4.6 | 7.7 ± 1.8 |
Data sourced from Tsypysheva et al. (2018). researchgate.net
Beyond cytotoxicity, thermopsine has demonstrated other biological activities in vitro. It has been identified as having anti-inflammatory properties. caymanchem.com Specifically, thermopsine was found to reduce the production of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) in RAW 264.7 macrophage cells at a concentration of 50 µM. caymanchem.com This suggests a potential mechanism for its observed anti-inflammatory effects.
The compound is also noted for its broad antimicrobial potential, including antibacterial and antifungal activities. medchemexpress.com While the exact mechanisms are still being investigated, it is thought that thermopsine disrupts microbial cellular processes by interacting with essential enzymes and proteins, ultimately leading to cell death. Antifungal activity has been reported against various fungal species, though detailed dose-response data is limited in the reviewed literature. researchgate.net
Evaluation of Efficacy in Relevant Animal Models
The assessment of a compound's efficacy in animal models is a critical step in preclinical development, providing insights into its potential therapeutic effects in a whole-organism system. mdpi.com Such studies are essential because in vitro activity does not always translate to in vivo efficacy. mdpi.com
While the broader class of quinolizidine (B1214090) alkaloids has been evaluated in various in vivo studies for activities like hypoglycemic and anticonvulsant effects, specific and detailed efficacy studies in animal models for this compound are not extensively documented in the available scientific literature. mdpi.comacs.org For instance, other quinolizidine alkaloids such as sparteine (B1682161) and multiflorine (B1237169) have been subjects of in vivo studies demonstrating glucose tolerance improvement or anticonvulsant properties in mice. mdpi.comacs.org These studies highlight the potential for alkaloids of this class to possess systemic pharmacological effects.
However, dedicated studies to establish the efficacy of this compound in validated animal models of cancer, inflammation, or infection were not identified in the reviewed search results. Future research would require testing this compound in such models to determine its therapeutic potential, assess its effects on disease progression, and identify a potential therapeutic window. mdpi.com
Dose-Response Characterization in Preclinical Systems
Characterizing the dose-response relationship is fundamental to understanding a compound's potency and the range of concentrations at which it produces a biological effect. ripublication.com This involves determining metrics such as the half-maximal inhibitory concentration (IC50) in vitro or the median effective dose (ED50) in vivo. ufz.de
In preclinical in vitro systems, dose-response data for this compound derivatives is available. As detailed in section 7.1, the cytotoxic effects of thermopsine conjugates have been quantified, yielding IC50 values against various cancer cell lines. researchgate.net For example, a thermopsine conjugate showed a clear dose-dependent cytotoxic effect on Jurkat cells, with a determined IC50 of 20.6 μM. researchgate.net Additionally, its anti-inflammatory activity was quantified at a specific concentration, showing a reduction in TNF-α at 50 µM. caymanchem.com
However, comprehensive dose-response curves for this compound in animal models are not well-documented in the reviewed literature. Establishing such a relationship in vivo is crucial for defining the doses that produce a therapeutic effect versus those that are sub-therapeutic or produce toxicity. ripublication.com These studies would involve administering a range of doses to animal models and measuring a specific, quantifiable endpoint to generate a dose-response curve and determine the ED50.
Pharmacodynamic Marker Identification and Validation in Preclinical Models
Pharmacodynamic (PD) markers are measurable biological indicators that demonstrate that a drug has reached its target and is having a pharmacological effect. researchgate.net The identification and validation of such markers are essential for preclinical and clinical drug development to monitor the biological activity of a compound and to guide dose selection.
For this compound, the identification of specific, validated pharmacodynamic markers is still in an early stage. The mechanism of action is broadly described as interacting with bacterial enzymes and proteins, but the precise molecular targets are often still under investigation.
Based on its observed in vitro activities, potential PD markers can be proposed. For its anti-inflammatory activity, the level of TNF-α reduction in response to treatment could serve as a PD marker. caymanchem.com In a preclinical inflammation model, measuring the change in TNF-α levels in plasma or tissue after administration of thermopsine would help to confirm its biological effect and establish a dose-effect relationship.
Similarly, for its potential anticancer activity, markers could include the inhibition of cell proliferation (e.g., Ki-67 staining) or the induction of apoptosis (e.g., caspase activation) in tumor tissue from a xenograft animal model. For other quinolizidine alkaloids, potential biomarkers have been considered; for instance, in the context of toxicity, certain metabolites have been investigated as biomarkers of exposure. mdpi.com However, for the therapeutic effects of this compound itself, validated and specific PD markers have not been established in the reviewed literature and would require further dedicated investigation in relevant preclinical models.
Structure Activity Relationship Sar Studies of ± Thermopsine Analogs
Design Principles for Rational Structural Modification
The rational design of (±)-Thermopsine analogs is guided by established principles of medicinal chemistry that involve systematic structural modifications to a lead compound. The primary goal is to understand how each part of the molecule contributes to its biological activity and to optimize its properties. slideshare.netdrugdesign.org This process involves synthesizing a series of related compounds, or analogs, where specific parts of the thermopsine (B1682252) structure are altered. oncodesign-services.com
Key design principles include:
Alteration of Molecular Fragments: This involves the removal, addition, or replacement of specific functional groups on the thermopsine skeleton. The resulting change in biological activity provides insight into the importance of that fragment. For example, if an analog with a modified group is inactive, the original group is considered essential for binding or activity. Conversely, if the activity remains unchanged, the group may be non-essential. drugdesign.org
Probing Steric and Hydrophobic Interactions: Analogs are created with groups of varying sizes and lipophilicity to map the steric and hydrophobic constraints of the biological target's binding site. This helps in understanding the optimal shape and nature of substituents for effective interaction. drugdesign.org
Systematic Variation of Substituents: For quinolizidine (B1214090) alkaloids like thermopsine, modifications often focus on specific positions. Studies on related alkaloids have shown that substitutions on the D-ring at positions C-12, C-14, and C-15, and on the C-ring at C-17, can significantly influence activity. nih.gov Similarly, modifications at the nitrogen atoms, such as the formation of N-oxides (e.g., at N-16), are a common strategy. nih.gov
By applying these principles, chemists can methodically explore the chemical space around the thermopsine scaffold to develop new molecules with potentially enhanced therapeutic value. drugdesign.org
Identification of Pharmacophoric Elements and Key Functional Groups
A pharmacophore is an abstract concept representing the essential steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a response. wikipedia.org Identifying the pharmacophore of this compound is crucial for designing new, structurally diverse ligands that retain or improve upon its biological activity. wikipedia.org
The core of the thermopsine molecule is a tetracyclic quinolizidine alkaloid structure. Key functional groups and pharmacophoric elements that are typically considered for modification and analysis include:
The Lactam Carbonyl Group: The carbonyl group within the pyridone ring is a key feature. It can act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets. fiveable.me Direct thionation of this carbonyl group in thermopsine to create a thio-analog is one synthetic modification that has been explored. researchgate.net
Nitrogen Atoms (N-1 and N-16): The nitrogen atoms in the quinolizidine skeleton are fundamental. Their basicity and ability to be protonated at physiological pH allow them to form ionic interactions, which are strong contributors to binding affinity. fiveable.me N-oxide derivatives, specifically at N-16, have been isolated, indicating this position is accessible and a potential point for modification. nih.gov
The Aromatic Pyridone Ring: This ring system can participate in various non-covalent interactions, including aromatic (π-π) stacking and hydrophobic interactions with the receptor binding site. wikipedia.org
The ensemble of these groups and their specific spatial arrangement constitutes the pharmacophore of thermopsine. Understanding these elements allows for the design of new molecules through strategies like scaffold hopping, where the core structure is replaced while preserving the key pharmacophoric features. nih.gov
Table 1: Key Functional Groups of this compound and Their Potential Roles
| Functional Group/Region | Potential Interaction Type | Relevance in SAR |
|---|---|---|
| Lactam Carbonyl | Hydrogen Bond Acceptor | Essential for binding to many targets; modification (e.g., thionation) alters activity. fiveable.meresearchgate.net |
| Nitrogen Atoms (N-1, N-16) | Hydrogen Bond Acceptor, Ionic Interactions (when protonated) | Crucial for binding affinity; N-16 is a known site for derivatization (e.g., N-oxide). nih.govfiveable.me |
| Aromatic Pyridone Ring | π-π Stacking, Hydrophobic Interactions | Contributes to binding specificity and affinity. wikipedia.org |
Impact of Stereochemistry on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, has a profound impact on the biological activity of chiral drugs like this compound. nih.govijpsjournal.com Since biological targets such as enzymes and receptors are themselves chiral, they often interact differently with the various stereoisomers of a drug molecule. nih.gov These differences can affect not only the potency of a drug but also its absorption, distribution, metabolism, and excretion. nih.gov
This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers that are non-superimposable mirror images of each other. The individual enantiomers of a chiral drug should be considered as separate substances, as they can have distinct pharmacological profiles. nih.gov
For the broader class of quinolizidine alkaloids, the importance of stereochemistry is well-documented. For instance, in studies of new derivatives of the structurally related alkaloid (-)-cytisine, it was found that compounds possessing β-endo stereochemistry were more active than their corresponding α-endo-isomers. researchgate.net This demonstrates that even subtle changes in the spatial orientation of substituents can lead to significant differences in biological effect.
The differential activity between stereoisomers arises from their ability to fit into a chiral binding site. One enantiomer may achieve a perfect "three-point attachment" or optimal supramolecular interaction with the target, leading to a biological response, while its mirror image cannot, rendering it less active or inactive. nih.govtubitak.gov.tr Therefore, investigating the separate biological activities of the individual enantiomers of thermopsine and its analogs is a critical step in developing more selective and potent therapeutic agents.
Computational Chemistry Approaches for SAR Analysis (e.g., QSAR, Molecular Docking)
Computational chemistry provides powerful tools for accelerating drug discovery by predicting the biological activity of molecules and elucidating their interactions with target proteins. oncodesign-services.com For this compound analogs, Quantitative Structure-Activity Relationship (QSAR) and molecular docking are two key computational approaches used to guide SAR studies.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a mathematical approach that correlates the biological activity of a series of compounds with their physicochemical properties or "descriptors" (e.g., hydrophobicity, electronic properties, steric bulk). slideshare.netoncodesign-services.com By developing a QSAR model, researchers can predict the activity of newly designed, unsynthesized thermopsine analogs. nih.govwu.ac.th This method has been explicitly suggested as a strategy to optimize the synthesis of thermopsine derivatives for enhanced bioactivity. A robust QSAR model can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. researchgate.net
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). nih.gov This allows for the visualization of plausible binding modes of thermopsine analogs within the active site of a biological target. researchgate.net Docking simulations can help to:
Identify key amino acid residues involved in the binding interaction.
Explain the differences in activity between various analogs.
Predict how a structural modification might enhance or diminish binding affinity.
For example, molecular dynamics (MD) simulations, a related technique, have been used to suggest that certain thermopsine-based alkaloids form multiple interactions with their target protein, providing insight into their mechanism of action. researchgate.net These computational studies are instrumental in understanding the SAR at a molecular level and in the rational design of more potent and selective inhibitors. researchgate.net
Table 2: Computational Approaches in Thermopsine SAR Studies
| Computational Method | Application in Thermopsine Analog Design | Key Outcomes |
|---|---|---|
| QSAR | Predicts the biological activity of new analogs based on their chemical structure. nih.gov | An equation relating structural descriptors to activity; prediction of potency for unsynthesized compounds. wu.ac.th |
| Molecular Docking | Simulates the binding of thermopsine analogs to a target protein's active site. researchgate.net | Identification of key binding interactions (e.g., hydrogen bonds, hydrophobic contacts); rationalization of SAR data. researchgate.net |
Strategies for Optimizing and Diversifying Biological Profiles
The ultimate goal of SAR studies is to guide the optimization of a lead compound like this compound into a viable drug candidate and to explore new biological activities. nih.gov This involves strategies aimed at enhancing desired properties while minimizing undesirable ones, as well as diversifying the chemical structures to discover novel therapeutic applications. oncodesign-services.com
Optimization Strategies:
Potency and Selectivity Enhancement: Based on SAR and computational data, new analogs are designed to maximize interactions with the target protein, thereby increasing potency. Modifications are also made to reduce interactions with off-target proteins, which improves selectivity and can lead to a better safety profile. oncodesign-services.com
Improving Drug-Likeness: This involves modifying the thermopsine structure to improve its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). This could involve adjusting lipophilicity to enhance membrane permeability or blocking sites of metabolic breakdown to increase the molecule's half-life. nih.gov
Fine-Tuning Functional Groups: Systematic replacement of functional groups can lead to optimized activity. For example, studies on the related alkaloid cytisine (B100878) have shown that introducing specific aromatic or adamantyl substituents can determine whether the resulting analog is an activator or an inhibitor of a particular signaling pathway. researchgate.net
Diversification Strategies:
Scaffold Hopping: This involves replacing the central quinolizidine core of thermopsine with a different chemical scaffold while retaining the essential pharmacophoric features. This can lead to completely new classes of compounds that may have improved properties or novel intellectual property status. nih.gov
Dimerization: Exploring novel structural motifs, such as creating dimers, is another diversification strategy. Recently, rare dimeric structures of thermopsine-based alkaloids have been discovered, representing new patterns for construction that could lead to unique biological activities. researchgate.net
Exploring New Biological Targets: While a lead compound may have a known activity, its analogs may possess entirely different biological profiles. For example, derivatives of cytisine have been found to act on targets other than their primary nicotinic acetylcholine (B1216132) receptors. researchgate.net Systematic screening of thermopsine analogs against a wide range of biological targets could uncover new therapeutic uses.
Continued research efforts that combine synthetic modifications, computational modeling, and biological testing are essential to fully exploit the therapeutic potential of the thermopsine scaffold. nih.gov
Analytical Methodologies for Detection and Quantification of ± Thermopsine in Biological and Botanical Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Development and Validation
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for the sensitive and selective detection of (±)-Thermopsine and other related alkaloids. nih.govmdpi.com This method offers high specificity by utilizing the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions, allowing for unambiguous identification even in complex sample matrices.
Method development typically involves optimizing both the chromatographic separation and the mass spectrometric detection. Reversed-phase chromatography is commonly employed, using columns such as C18 to separate the alkaloids based on their polarity. The mobile phase usually consists of a mixture of an aqueous solvent (like water with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.govgcms.cz Detection is most often performed using an electrospray ionization (ESI) source in positive ion mode, as the nitrogen atoms in the alkaloid structure are readily protonated. nih.govacs.org
Validation of LC-MS/MS methods is performed according to established guidelines to ensure reliability and accuracy. nih.gov This process includes assessing parameters such as sensitivity, specificity, linearity, accuracy, precision, and matrix effects. openagrar.deresearchgate.net
Method Sensitivity, Specificity, and Linearity
The performance of an LC-MS/MS method is defined by its sensitivity, specificity, and linearity.
Sensitivity is determined by the limit of detection (LOD) and the limit of quantification (LOQ). For quinolizidine (B1214090) alkaloids, including Thermopsine (B1682252), LC-MS/MS methods can achieve very low detection limits, often in the micrograms per kilogram (µg/kg) or parts-per-billion (ppb) range. nih.gov For instance, a validated method for thirteen lupin alkaloids reported LOQs between 1 and 25 µg/kg, which is well below the maximum recommended levels for these compounds in food products. nih.govresearchgate.net
Specificity in LC-MS/MS is exceptionally high. It is achieved through Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), where the mass spectrometer is programmed to detect a specific precursor ion (the molecular ion of Thermopsine) and its unique product ions generated by collision-induced dissociation. This high degree of specificity minimizes the chance of interference from other co-eluting compounds in the matrix. oup.comnih.gov
Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. LC-MS/MS methods for alkaloids typically demonstrate excellent linearity, with correlation coefficients (r²) greater than 0.99 over several orders of magnitude in concentration. acs.orgresearchgate.net
Table 1: Example Validation Parameters for Quinolizidine Alkaloid Analysis by LC-MS/MS
| Parameter | Analyte Group | Typical Value/Range | Reference |
|---|---|---|---|
| Limit of Quantification (LOQ) | Quinolizidine Alkaloids | 1–25 µg/kg | nih.gov |
| Limit of Detection (LOD) | Quinolizidine Alkaloids | 0.5–1.7 mg/kg | acs.org |
| Linearity (r²) | Quinolizidine Alkaloids | > 0.999 | acs.org |
| Accuracy (Recovery %) | Quinolizidine Alkaloids | 89.5–106.2% | acs.org |
| Precision (RSD %) | Quinolizidine Alkaloids | < 3.1% | acs.org |
Matrix Effects and Sample Preparation Protocols
A significant challenge in LC-MS/MS analysis is the matrix effect , where co-eluting endogenous components from the sample matrix (e.g., lipids, salts, sugars) can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. bataviabiosciences.comresearchgate.netnih.gov This can adversely affect the accuracy, precision, and sensitivity of the method. nih.govmdpi.com In botanical matrices, the complexity of secondary metabolites can cause significant matrix effects. nih.gov For quinolizidine alkaloids, studies have reported matrix effects of up to 23%, which must be compensated for to ensure accurate quantification. nih.govresearchgate.net
To mitigate matrix effects, robust sample preparation protocols are essential. The goal is to efficiently extract the analyte of interest while removing as many interfering matrix components as possible. mdpi.comthermofisher.com
Common extraction and cleanup strategies for this compound from botanical materials include:
Solid-Liquid Extraction (SLE): The initial step usually involves extracting the alkaloids from the ground plant material using an acidified aqueous solution (e.g., dilute HCl or sulfuric acid) or an organic solvent like methanol (B129727) or acetonitrile. mdpi.combund.de
Liquid-Liquid Extraction (LLE): After the initial extraction, the pH of the acidic extract is adjusted to be basic (e.g., pH 10-13), which neutralizes the charge on the alkaloids, making them more soluble in an organic solvent. The alkaloids are then partitioned into an immiscible organic solvent like dichloromethane. mdpi.com
Solid-Phase Extraction (SPE): This is a highly effective cleanup technique used to reduce matrix interference and concentrate the analytes. frontiersin.orgnih.gov For alkaloid analysis, cation-exchange or reversed-phase (e.g., C18) cartridges are often used. bund.de The sample extract is loaded onto the cartridge, interfering compounds are washed away, and the purified alkaloids are then eluted with a suitable solvent. bund.de
Table 2: General Sample Preparation Protocol for Alkaloids from Botanical Matrices
| Step | Procedure | Purpose | Reference |
|---|---|---|---|
| 1. Homogenization | Grind dry plant material to a fine powder. | Increase surface area for efficient extraction. | mdpi.com |
| 2. Extraction | Sonicate or vortex sample with an acidified aqueous solution (e.g., 0.5 N HCl). | Extract protonated alkaloids into the aqueous phase. | mdpi.combund.de |
| 3. Basification & LLE | Adjust pH of the extract to >10 with NaOH and partition into dichloromethane. | Neutralize alkaloids for extraction into an organic solvent. | mdpi.com |
| 4. SPE Cleanup (Optional) | Pass extract through a C18 or cation-exchange cartridge. | Remove non-polar or non-cationic interferences. | bund.de |
| 5. Reconstitution | Evaporate the final extract and redissolve in the initial mobile phase. | Prepare the sample for LC-MS/MS injection. | bund.de |
Gas Chromatography-Mass Spectrometry (GC-MS) for Thermally Stable Derivatives
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique that has been widely used for the analysis of quinolizidine alkaloids. researchgate.netnih.govresearchgate.net GC-MS offers excellent chromatographic resolution and provides structural information through characteristic mass spectra. researchgate.net For many alkaloids, including those in the Lupinus genus, direct analysis is possible as they are sufficiently volatile and thermally stable. researchgate.netmdpi.com
However, some alkaloids, particularly those with polar functional groups like hydroxyl groups, may exhibit poor peak shape or thermal degradation in the hot GC injection port. nih.govjfda-online.com In such cases, chemical derivatization is employed to convert the analytes into more volatile and thermally stable forms. oup.comjfda-online.com A common derivatization technique is silylation, where active hydrogens (e.g., in -OH groups) are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov This process reduces the polarity and increases the volatility of the compound, improving its chromatographic behavior. oup.com
High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection
High-performance liquid chromatography (HPLC) coupled with an ultraviolet (UV) or diode-array detector (DAD) is a more accessible and cost-effective alternative to mass spectrometry for the quantification of this compound. measurlabs.comthermofisher.com The method relies on the principle that compounds absorb light at specific wavelengths. chromatographyonline.com
For detection, the wavelength is typically set to the absorption maximum of the analyte to achieve the highest sensitivity. nih.gov A DAD detector offers the advantage of acquiring the entire UV-Vis spectrum at each point in the chromatogram, which can aid in peak identification and purity assessment. measurlabs.comchromatographyonline.com While HPLC-UV/DAD is robust and reliable, it is generally less sensitive and specific than LC-MS/MS. measurlabs.com Co-eluting matrix components that absorb at the same wavelength can interfere with quantification, making effective sample cleanup even more critical. thermofisher.com
Capillary Electrophoresis (CE) and Microfluidic Platforms
Capillary electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. wikipedia.orglibretexts.org CE offers extremely high separation efficiency, often exceeding that of HPLC, resulting in sharp, well-resolved peaks. wikipedia.orgbccampus.ca The technique is particularly well-suited for the analysis of charged molecules like alkaloids. sciex.com
In the most common mode, Capillary Zone Electrophoresis (CZE), analytes are separated based on their charge-to-size ratio. libretexts.orgbccampus.ca The method requires minimal sample and solvent consumption. CE can be coupled to mass spectrometry (CE-MS), combining the high separation power of CE with the sensitive and specific detection of MS, providing a powerful tool for analyzing complex alkaloid profiles. frontiersin.orgnih.gov
Immunochemical and Biosensor-Based Detection Methods
Immunochemical methods, such as the enzyme-linked immunosorbent assay (ELISA), are based on the highly specific binding between an antibody and its target antigen (in this case, the alkaloid). These methods can be highly sensitive and are often used for rapid screening of a large number of samples. nih.gov However, the development of specific antibodies for small molecules like this compound can be challenging and costly. nih.gov A significant limitation is the potential for cross-reactivity, where the antibody may bind to structurally similar alkaloids, affecting the accuracy of the results.
Biosensors are analytical devices that combine a biological recognition element (like an antibody, enzyme, or DNA) with a physicochemical transducer to generate a measurable signal. chromatographyonline.com Immunosensors, which utilize antibodies, are a prominent type of biosensor for detecting toxins and other biomolecules. chromatographyonline.com While research into biosensors for various analytes is ongoing, the development of a specific biosensor for this compound is not yet widespread. The primary advantages of biosensors would be the potential for real-time, on-site analysis with high sensitivity and specificity.
Metabolism and Preclinical Pharmacokinetics of ± Thermopsine
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Animal Models
The characterization of a new chemical entity's journey through a living system is a critical component of preclinical research. merieuxnutrisciences.com ADME studies are fundamental to understanding how a compound is absorbed, distributed to various tissues, metabolized into other substances, and ultimately excreted from the body. nuvisan.combioanalysis-zone.com These studies are typically conducted in rodent (mouse, rat) and non-rodent (dog, monkey) species to gather data that can help predict human pharmacokinetics. wuxiapptec.comadmescope.com
For a compound like (±)-Thermopsine, ADME profiling would involve administering the compound to animal models, typically via both oral and intravenous routes. admescope.com Following administration, biological samples such as blood, plasma, urine, and feces are collected over a set time course and analyzed to quantify the parent drug and its metabolites. admescope.comnih.gov The use of radiolabeled compounds (e.g., with ¹⁴C or ³H) is a standard and definitive method for these studies, as it allows for a complete mass balance assessment, ensuring all drug-related material is tracked from administration to excretion. bioanalysis-zone.com
While specific ADME data for this compound are not available, studies on related quinolizidine (B1214090) alkaloids like oxymatrine (B1678083) have been conducted. For example, after oral administration in rats, oxymatrine was found to be absorbed quickly and distributed throughout all organs. benthamscience.com Excretion studies for other compounds, such as pinostrobin, have shown that only a small amount of the parent drug is excreted unchanged in urine, feces, and bile, indicating extensive metabolism in the body. nih.gov
Identification and Characterization of Major Metabolites
Metabolite identification (MetID) is a crucial step to understand a drug's fate, as metabolites can be active, inactive, or potentially toxic. nuvisan.comnih.gov This process involves analyzing biological samples (plasma, urine, feces, and bile) from in vivo animal studies, as well as samples from in vitro systems like liver microsome incubations. nih.govmdpi.com Advanced analytical techniques, primarily high-resolution mass spectrometry (HRMS) combined with liquid chromatography (LC-MS), are used to detect and structurally elucidate metabolites. mdpi.comvibiosphen.com
For this compound, no specific metabolites have been characterized in the literature. However, metabolic pathways for other quinolizidine alkaloids have been reported. A review of this chemical class notes that an N-oxide derivative of thermopsine (B1682252) has been isolated from natural sources, suggesting N-oxidation is a potential metabolic pathway. nih.gov Studies on the related alkaloid matrine (B1676216) show that its metabolism involves multiple pathways, and research on sophocarpine (B1681056), another related alkaloid, identified sophocarpine itself as a major metabolite of a precursor compound in human and rat liver microsomes. acs.orgfrontiersin.org For other cathinone (B1664624) compounds, common metabolic pathways identified include the reduction of a keto group and hydroxylation on alkyl chains. nih.gov These findings suggest that the metabolism of this compound would likely involve oxidation reactions.
Role of Cytochrome P450 (CYP) Enzymes and Other Metabolic Pathways (in vitro/preclinical)
Cytochrome P450 (CYP) enzymes, located primarily in the liver, are a superfamily of enzymes responsible for the Phase I metabolism of a vast number of drugs and other foreign compounds (xenobiotics). researchgate.netmdpi.com In vitro studies using human and animal liver microsomes are standard for determining which CYP isozymes are responsible for a compound's metabolism. nih.govif-pan.krakow.pl These experiments typically involve incubating the compound with a panel of specific recombinant CYP enzymes or using chemical inhibitors of specific CYPs in liver microsome incubations to see which ones affect the rate of metabolism. nih.gov
Specific studies identifying the CYP enzymes involved in this compound metabolism have not been published. However, research on other alkaloids from the Sophora genus provides strong indications. An extract from Sophora flavescens, a plant that contains quinolizidine alkaloids, was shown to inhibit the activity of human CYP2C8, CYP2C9, CYP2C19, and CYP3A4 in vitro. nih.gov Furthermore, studies on the related alkaloid oxymatrine suggest that CYP450 enzymes are likely involved in its metabolism. benthamscience.com A study on sophocarpine metabolism in human liver microsomes found that inhibitors of CYP2C9, 3A4/5, 2D6, and 2B6 had strong inhibitory effects on its formation, with CYP3A and CYP2D6 being significant in rat liver microsomes. acs.org These data suggest that this compound is likely also a substrate for one or more CYP enzymes.
Tissue Distribution and Accumulation in Preclinical Species
Understanding where a drug distributes in the body is key to assessing its potential efficacy and toxicity. merieuxnutrisciences.com Tissue distribution studies are performed in animal models (commonly rats or mice) to determine the concentration of a drug and its metabolites in various organs and tissues over time after administration. nih.govnih.gov These studies often use techniques like quantitative whole-body autoradiography (QWBA) with a radiolabeled drug or liquid chromatography-mass spectrometry (LC-MS) analysis of tissue homogenates. nih.govnih.gov
While no tissue distribution data for this compound is available, studies on related alkaloids provide a template for expected outcomes. A study on oxymatrine in rats found that the compound distributed to all organs tested, with the highest concentrations found in the small intestine, followed by the kidney, stomach, and spleen. benthamscience.com In a study of another natural compound, tryptanthrin, in mice, the highest concentration was found in the liver, followed by the kidney, lung, spleen, heart, and brain. nih.gov These studies typically present data as the amount of drug per gram of tissue, allowing for comparison across different organs. nih.govif-pan.krakow.pl
Table 1: Illustrative Tissue Distribution Data for the Related Alkaloid Oxymatrine in Rats (Note: This table presents data for Oxymatrine, not this compound, and is for illustrative purposes only.)
| Tissue | Relative Concentration |
|---|---|
| Small Intestine | Highest |
| Kidney | High |
| Stomach | Moderate |
| Spleen | Moderate |
| Other Organs | Detected |
Source: Based on descriptive findings from a study on oxymatrine. benthamscience.com
Systemic Exposure and Bioavailability in Animal Models
Pharmacokinetic (PK) studies in animals are essential to determine systemic exposure (Cmax and AUC) and oral bioavailability. admescope.comgsconlinepress.com Bioavailability is the fraction of an orally administered dose that reaches systemic circulation and is a critical parameter for any potential oral drug. acs.org It is calculated by comparing the area under the plasma concentration-time curve (AUC) after oral administration to the AUC after intravenous administration. nuvisan.com These studies are typically performed in at least two species (one rodent, one non-rodent) during preclinical development. wuxiapptec.com
Specific pharmacokinetic parameters for this compound have not been reported. However, data for the related quinolizidine alkaloid oxymatrine showed an absolute oral bioavailability of 26.43% in rats. benthamscience.com A comparative study of two other quinolizidine alkaloids, sparteine (B1682161) and lupanine (B156748), presumed there were differences in their bioavailability and pharmacokinetics, highlighting that even structurally similar compounds can have distinct profiles. thieme-connect.com
Table 2: Example Pharmacokinetic Parameters for the Related Alkaloid Oxymatrine in Rats (Oral Administration) (Note: This table presents data for Oxymatrine, not this compound, and is for illustrative purposes only.)
| Parameter | Value | Unit |
|---|---|---|
| Cmax | 605.5 | ng/mL |
| Tmax | 0.75 | h |
| t1/2 | 4.181 | h |
| Absolute Bioavailability (F) | 26.43 | % |
Source: Data from a study on oxymatrine. benthamscience.com
Metabolic Stability Studies in Biological Matrices (e.g., microsomes, plasma)
Metabolic stability assays are in vitro tests used early in drug discovery to predict how quickly a compound will be metabolized in the body. if-pan.krakow.plnih.gov These assays measure the rate at which a compound is cleared when incubated with biological matrices like liver microsomes, hepatocytes (liver cells), or plasma. mdpi.comnih.gov The results are typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint), which can be used to predict in vivo hepatic clearance and bioavailability. if-pan.krakow.plnuvisan.com
There is no published data on the metabolic stability of this compound. For the related alkaloid oxymatrine, the in vitro half-life in rat liver microsomes was determined to be 1.042 hours, indicating it is metabolized and that CYP450 enzymes could be involved. benthamscience.com Metabolic stability studies across different species (e.g., mouse, rat, dog, human) are crucial, as significant differences can impact the choice of animal species for toxicology studies. mdpi.comnih.gov For example, a study on another compound, beauvericin, found that its metabolism was relatively stable and similar between rat and human liver microsomes, but faster in dog and monkey microsomes. mdpi.com
Biotechnological and Sustainable Production of ± Thermopsine
Plant Cell and Tissue Culture for Constituent Production
Plant cell and tissue culture represents a promising in vitro platform for producing valuable secondary metabolites, including alkaloids, independent of geographical and climatic constraints. annualreviews.org This technology involves growing plant cells, tissues, or organs in a sterile, controlled environment on a nutrient medium.
Detailed research findings indicate that the biosynthesis of quinolizidine (B1214090) alkaloids (QAs) like thermopsine (B1682252) occurs in the green, aerial parts of the plant, specifically within chloroplasts. acs.org The synthesized alkaloids are then transported via the phloem to other tissues. acs.org Plant cell culture techniques can harness this biosynthetic machinery. Elicitation, the use of biotic or abiotic stressors, is a common strategy to activate secondary metabolic pathways and enhance the production of target compounds in cell cultures. frontiersin.org While specific protocols for (±)-Thermopsine are not extensively detailed in current literature, the principles established for other plant-derived alkaloids are applicable. For instance, the production of terpenoid indole (B1671886) alkaloids in Catharanthus roseus cell cultures is significantly increased by adding precursors like secologanin (B1681713) or loganin (B1675030) to the medium. annualreviews.org A similar precursor-feeding strategy, using L-lysine or its downstream intermediate cadaverine (B124047), could potentially enhance thermopsine yields in Thermopsis cell cultures.
| Advantages | Disadvantages |
|---|---|
| Production is independent of environmental factors (climate, pests, geography). | Slow cell growth and long cultivation times. |
| Consistent product quality and yield under controlled conditions. | Genetic instability of cell lines can lead to decreased productivity. |
| Potential for higher yields through process optimization and elicitation. frontiersin.org | High cost of sterile media and equipment. |
| Simplified extraction and purification compared to whole plants. | Low yields are a common challenge for many secondary metabolites. frontiersin.org |
| Sustainable and environmentally friendly approach. | Shear sensitivity of plant cells can complicate bioreactor design. helgroup.com |
Microbial Fermentation and Engineered Biosynthesis
Microbial fermentation is a well-established industrial biotechnology platform for producing a vast range of chemicals, pharmaceuticals, and biofuels. susupport.compatsnap.comopen.ac.uk This method utilizes microorganisms like bacteria and yeast as cellular factories to convert simple feedstocks into complex, high-value molecules. mdpi.comlocusingredients.com The production of this compound via microbial fermentation involves transferring the genetic blueprint for its biosynthesis from the source plant into a suitable microbial host.
The biosynthetic pathway for quinolizidine alkaloids begins with the amino acid L-lysine. nih.gov The first committed step is the conversion of lysine (B10760008) to cadaverine, a reaction catalyzed by the enzyme lysine decarboxylase (LDC). oup.comfrontiersin.org Subsequent enzymatic steps, which are believed to involve cyclization and oxidation reactions, lead to the formation of the characteristic tetracyclic quinolizidine skeleton of compounds like sparteine (B1682161) and lupanine (B156748), from which thermopsine is derived. oup.comrsc.org Engineered biosynthesis would involve expressing the genes encoding these plant enzymes in a microbial host. While the complete biosynthetic pathway to thermopsine is not fully elucidated, key enzymes like LDC have been identified and cloned from QA-producing plants, including Thermopsis chinensis, providing a crucial starting point for pathway reconstruction. oup.comfrontiersin.org
| Microorganism | Key Characteristics and Advantages |
|---|---|
| Escherichia coli | Well-characterized genetics and physiology; rapid growth; wide range of genetic tools available. mdpi.comnih.gov |
| Saccharomyces cerevisiae (Yeast) | Generally Recognized as Safe (GRAS); a eukaryotic system that can be better for expressing plant enzymes (e.g., P450s); robust for industrial fermentation. frontiersin.orglbl.gov |
| Bacillus subtilis | High secretion capacity for proteins; GRAS status; industrial workhorse for enzyme production. locusingredients.com |
| Streptomyces species | Natural producers of a wide array of secondary metabolites; possess rich precursor pools for complex molecule synthesis. lbl.gov |
Synthetic Biology Approaches for Heterologous Expression of Biosynthetic Pathways
Synthetic biology provides a powerful framework for the heterologous expression of complex biosynthetic pathways. nih.govanr.fr This discipline combines principles from engineering, molecular biology, and systems biology to design and construct new biological parts, devices, and systems. antheia.bio For this compound, this involves assembling the entire multi-gene pathway into a microbial host to achieve production from a simple carbon source. nih.gov
The process typically involves several key stages: nih.govsci-hub.se
Gene Discovery: Identifying all the necessary genes in the thermopsine biosynthetic pathway from the native plant. This is a significant challenge as many enzymes in the quinolizidine alkaloid pathway remain uncharacterized. rsc.org
Pathway Reconstruction: Assembling the identified genes into a DNA construct, often called a gene cluster. Advanced DNA assembly techniques are used to piece together these large multi-gene pathways. nih.gov
Host Engineering: Introducing the reconstructed pathway into a chosen heterologous host, such as E. coli or yeast. nih.gov
Optimization: Fine-tuning the expression of the pathway genes to maximize product yield and minimize the metabolic burden on the host cell. nih.gov
Heterologous expression has been successfully used to produce other complex plant-derived molecules, such as the antimalarial drug artemisinin, demonstrating the feasibility of this approach. lbl.gov The identification of a lysine/ornithine decarboxylase (L/ODC) from Thermopsis chinensis is a foundational step toward this goal for quinolizidine alkaloids. oup.comfrontiersin.org Future work will focus on identifying the subsequent enzymes (e.g., oxidases and cyclases) required to complete the pathway to thermopsine. biorxiv.org
| Step | Description | Key Challenges |
|---|---|---|
| BGC Identification | Using genomics and bioinformatics to find the complete biosynthetic gene cluster (BGC) for the target molecule. researchgate.net | BGCs for plant alkaloids are often not clustered and can be difficult to identify. rsc.org |
| Gene Cloning & Assembly | Cloning large, multi-gene pathways into an expression vector. sci-hub.se | Plant genes contain introns that must be removed (using cDNA); large pathway size can be difficult to handle. sci-hub.se |
| Host Selection | Choosing a suitable microbial host (e.g., bacteria, yeast) for production. sci-hub.se | Plant enzymes (e.g., P450s) may not fold or function correctly in a prokaryotic host like E. coli. |
| Pathway Optimization | Balancing gene expression levels to maximize flux and avoid toxic intermediate buildup. nih.gov | Codon optimization, promoter selection, and balancing precursor supply are complex. frontiersin.org |
| Product Detection | Developing analytical methods to detect and quantify the final product. nih.gov | Low initial production titers can be difficult to detect. |
Bioreactor Design and Process Optimization for Scalable Production
Scaling up the production of this compound from laboratory flasks to industrial volumes requires sophisticated bioreactors and optimized processes. researchgate.net A bioreactor is a vessel designed to provide a controlled environment for the growth of cells (microbial or plant) and the synthesis of the desired product. helgroup.combiotechjournal.in
Key parameters that are monitored and controlled in a bioreactor include temperature, pH, dissolved oxygen, nutrient feeding, and mixing. researchgate.netbiotechjournal.in For microbial fermentation of engineered yeast or bacteria, stirred-tank bioreactors (STRs) are the most common design. helgroup.comcontentstack.com They use impellers for efficient mixing and aeration, ensuring that cells have uniform access to nutrients and oxygen. contentstack.com For more shear-sensitive organisms, such as plant cell cultures, alternative designs like airlift or bubble column bioreactors may be used to minimize cell damage. helgroup.com
Process optimization is crucial for maximizing product yield and economic viability. This can involve developing optimal feeding strategies (e.g., fed-batch or perfusion culture) to maintain cell viability and productivity over long periods. contentstack.com For a product like thermopsine, optimization would focus on creating conditions that favor the expression and activity of the heterologously expressed biosynthetic pathway while supporting robust growth of the production host. The use of automated control systems and real-time monitoring helps ensure process consistency and high fidelity. ritaibioreactor.com
| Bioreactor Type | Mixing Mechanism | Primary Applications | Advantages | Disadvantages |
|---|---|---|---|---|
| Stirred-Tank (STR) | Mechanical Impeller | Microbial, animal, and plant cells. helgroup.com | Excellent mixing and mass transfer; scalable and well-characterized. contentstack.com | High shear stress can damage sensitive cells. ritaibioreactor.com |
| Airlift | Sparged Gas | Shear-sensitive cells (e.g., plant, animal), wastewater treatment. helgroup.com | Low shear; good mass transfer; simple design. helgroup.com | Less vigorous mixing; potential for bubble coalescence. contentstack.com |
| Bubble Column | Sparged Gas | Similar to airlift; large-scale fermentations. | Very low shear; low energy input; simple construction. | High degree of back-mixing; limited mixing control. ritaibioreactor.com |
| Packed Bed | Medium Flow | Immobilized cells or enzymes; biofilm cultivation. helgroup.com | High productivity; low cost; simple operation. helgroup.com | Potential for clogging; mass transfer limitations. |
Metabolic Engineering Strategies for Enhanced Yields
Once a biosynthetic pathway is successfully established in a host organism, metabolic engineering is employed to enhance the yield, titer, and productivity of the target compound. lbl.govpreprints.org This involves the directed modification of the host's metabolism to channel more resources towards making the desired product. lbl.gov
Several strategies can be applied to boost this compound production:
Overexpression of Pathway Genes: Increasing the expression of rate-limiting enzymes in the thermopsine pathway can pull metabolic flux towards the final product. frontiersin.org
Suppression of Competing Pathways: Deleting or down-regulating genes involved in competing metabolic branches prevents the diversion of essential precursors away from thermopsine synthesis. frontiersin.orgmdpi.com For example, pathways that also consume L-lysine could be targeted for downregulation.
Increasing Precursor Supply: Engineering the host to overproduce the primary precursor, L-lysine, can significantly increase the final yield. mdpi.com This might involve modifying the primary metabolism of the host organism.
A successful example in the quinolizidine alkaloid field is the metabolic engineering of narrow-leafed lupin (Lupinus angustifolius). By knocking out a specific cytochrome P450 gene (CYP71D189), researchers were able to halt the conversion of (-)-sparteine (B7772259) into other alkaloids, resulting in a plant that accumulates enantiomerically pure (-)-sparteine at up to 96% of the total alkaloid content. biorxiv.orgnih.govresearchgate.net This demonstrates the power of metabolic engineering to precisely control and optimize alkaloid profiles.
| Strategy | Objective | Example Approach |
|---|---|---|
| Upregulate Pathway Flux | Increase the flow of metabolites through the desired biosynthetic pathway. | Overexpress genes for rate-limiting enzymes using strong promoters. preprints.org |
| Block Competing Pathways | Prevent precursors from being used for non-productive reactions. | Use gene knockout techniques (e.g., CRISPR) to delete genes of competing pathways. mdpi.com |
| Enhance Precursor Supply | Increase the intracellular pool of the starting material (e.g., L-lysine). | Engineer primary metabolic pathways to overproduce the required precursor. mdpi.com |
| Optimize Redox Balance | Ensure sufficient supply of cofactors like NADPH or NADH required by pathway enzymes. | Modify central carbon metabolism to favor cofactor regeneration. mdpi.com |
| Improve Product Tolerance/Export | Prevent buildup of toxic products and feedback inhibition. | Overexpress transporter proteins to pump the product out of the cell. |
Eco-friendly and Sustainable Sourcing Practices
In parallel with biotechnological development, improving the sustainability of sourcing this compound from its natural plant source, Thermopsis, remains important. This involves implementing agricultural and processing practices that are environmentally responsible and economically viable. fraunhofer.de
Sustainable sourcing practices focus on several key areas:
Sustainable Cultivation: Employing agricultural techniques that minimize environmental impact, such as reducing the use of chemical pesticides and fertilizers. Cultivating high-yielding varieties of Thermopsis can also reduce the land footprint required for production. The development of "sweet" lupins with low alkaloid content in the seeds but high content in the vegetative tissues for pest defense serves as a model for breeding specialized crops. slu.seogtr.gov.au
Waste Valorization: Using agricultural waste products. For instance, vegetative parts of alkaloid-producing plants, after harvesting the desired components, could potentially be used as feedstock for bioreactors or as natural biopesticides. slu.se
Green Chemistry in Extraction: Applying principles of green chemistry to the extraction and purification process. This includes using environmentally benign solvents, reducing energy consumption, and minimizing hazardous waste generation. ambiopharm.com
Circular Economy Principles: Integrating waste from one industrial process as a resource for another. For example, studies have explored using mining wastes as a source of calcium fertilizer to improve soil quality and crop productivity in sustainable agriculture. mdpi.com While not directly applied to Thermopsis, this illustrates the innovative approaches being considered for a circular economy. mdpi.com
Ultimately, a combination of sustainable agriculture for sourcing high-value phytochemicals and advanced biotechnological production in engineered microbes will likely offer the most robust and eco-friendly supply chain for compounds like this compound.
Q & A
Q. What are the recommended safety protocols for handling (±)-Thermopsine in laboratory settings?
this compound is classified under GHS07 with acute oral toxicity (Category 4), skin irritation (Category 2), and eye irritation (Category 2A) . Researchers must:
- Use PPE (gloves, lab coats, safety goggles) to minimize skin/eye exposure.
- Ensure proper ventilation and avoid inhalation of dust.
- In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention.
- Store the compound in a cool, dry environment away from incompatible substances. Safety protocols should align with OSHA HCS standards .
Q. How can this compound be synthesized and purified for pharmacological studies?
Synthesis typically involves extraction from natural sources (e.g., Thermopsis species) or chemical synthesis via alkaloid-specific pathways. Key steps include:
- Chromatographic purification : Use silica gel column chromatography with gradient elution (e.g., chloroform-methanol mixtures) to isolate enantiomers .
- Crystallization : Ethanol/water mixtures are often employed to obtain high-purity crystals.
- Quality control : Confirm purity via HPLC (C18 columns, UV detection at 254 nm) and NMR spectroscopy .
Q. What analytical techniques are critical for characterizing this compound’s structural and thermal properties?
- Thermal analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess decomposition temperatures and stability. For example, DSC can identify melting points (~200–220°C) and polymorphic transitions .
- Spectroscopic methods :
- ¹H/¹³C NMR : Assign stereochemistry and confirm backbone structure.
- IR spectroscopy : Validate functional groups (e.g., amine and carbonyl stretches) .
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxicity data for this compound across different cell lines?
Discrepancies may arise from variations in cell permeability, metabolic activity, or enantiomer-specific effects. Methodological approaches include:
- Enantiomeric separation : Use chiral HPLC to isolate (+)- and (−)-Thermopsine and test their individual cytotoxicities .
- Pharmacokinetic profiling : Measure intracellular accumulation via LC-MS/MS to correlate drug uptake with efficacy .
- Pathway analysis : Apply transcriptomics (RNA-seq) to identify differentially expressed genes in sensitive vs. resistant cell lines .
Q. What experimental designs are optimal for studying this compound’s mechanism of action in neurological models?
- In vitro models : Primary neuronal cultures or SH-SY5Y cells treated with this compound (1–100 µM) to assess neurotoxicity/neuroprotection. Measure biomarkers like acetylcholinesterase activity or caspase-3 activation .
- In vivo models : Rodent studies with intraperitoneal administration (dose range: 5–20 mg/kg). Monitor behavioral outcomes (e.g., rotarod tests) and histopathological changes in brain tissue .
- Controls : Include enantiomer-specific controls and reference compounds (e.g., galantamine for cholinesterase inhibition assays) .
Q. How should researchers address variability in this compound’s bioavailability data across pharmacokinetic studies?
- Formulation optimization : Test solubility enhancers (e.g., cyclodextrins) or lipid-based nanoparticles to improve oral bioavailability .
- Species-specific metabolism : Compare hepatic microsomal assays (human vs. rodent) to identify metabolic enzymes responsible for variability .
- Statistical rigor : Use power analysis to determine sample sizes and apply mixed-effects models to account for inter-individual variability .
Q. What strategies are effective for validating this compound’s targets in complex biological systems?
- Affinity chromatography : Immobilize this compound on Sepharose beads to pull down binding proteins from tissue lysates .
- CRISPR-Cas9 screens : Knock out putative targets (e.g., ion channels or enzymes) in cell lines to confirm functional relevance .
- Molecular docking : Perform in silico simulations with AutoDock Vina to predict binding affinities for targets like acetylcholinesterase .
Data Analysis and Interpretation
Q. How can researchers critically evaluate conflicting results in this compound’s antimalarial vs. cytotoxic activities?
- Dose-response analysis : Establish EC₅₀ values for antimalarial (e.g., Plasmodium inhibition) and cytotoxic (e.g., HEK293 cell viability) assays to identify therapeutic windows .
- Selectivity indices : Calculate ratios of cytotoxic to antiparasitic concentrations (e.g., CC₅₀/EC₅₀) to assess specificity .
- Meta-analysis : Systematically review literature using PRISMA guidelines to identify confounding factors (e.g., assay protocols, solvent effects) .
Q. What methodologies are recommended for assessing this compound’s enantiomeric stability under physiological conditions?
- Chiral stability assays : Incubate enantiomers in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor racemization via polarimetry or chiral HPLC over 24 hours .
- Kinetic modeling : Apply first-order kinetics to calculate racemization half-lives and activation energies .
Research Design and Reporting
Q. How should this compound studies structure the "Discussion" section to address knowledge gaps and contradictions?
- Comparative analysis : Contrast findings with prior studies (e.g., "Our EC₅₀ for acetylcholinesterase inhibition [10 µM] differs from Smith et al.’s [25 µM], likely due to enantiomeric purity differences") .
- Limitations : Acknowledge methodological constraints (e.g., lack of in vivo tumor models) and propose solutions for future work .
- Graphical abstracts : Include schematics summarizing mechanisms or structure-activity relationships to enhance clarity .
What criteria define a robust research question for this compound studies?
- Specificity : Focus on mechanistic or translational gaps (e.g., "Does this compound inhibit SARS-CoV-2 viral entry via ACE2 binding?").
- Feasibility : Ensure access to necessary tools (e.g., BSL-2 labs for virology studies) .
- Novelty : Address understudied enantiomer-specific effects or combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
